2-methoxy-4-prop-2-enylphenol;[(E)-prop-1-enyl]benzene
Overview
Description
Cassia oil is extracted from the bark of the Cinnamomum cassia plant. It is a warm and spicy essential oil with a sweet, cinnamon-like aroma . Although its scent and chemical makeup is similar to Cinnamon Bark oil, Cassia essential oil stands out on its own . It is used in baking, beverages, massages, personal aroma, cleaning, and diffusing . Cassia oil is known for its warm, spicy aroma, similar to cinnamon. It’s commonly used in aromatherapy and has a diverse range of applications .
Synthesis Analysis
Cassia oil is derived by steam distillation of the cassia bark, leaves, and twigs . Cassia is similar to true cinnamon (sometimes called Ceylon cinnamon) and mimics some cinnamon benefits and uses . They’re from the same botanical family, and they both have a spicy, warm aroma — but cassia bark oil is sweeter than cinnamon .
Molecular Structure Analysis
The main components of Cassia oil are benzaldehyde, chavicol, cinnamic aldehyde, cinnamyl acetate, and linalool . These components contribute to the oil’s distinctive aroma and therapeutic properties .
Chemical Reactions Analysis
The concentrations of the main aldehydes differed in different parts of the plant and were affected by the extent of thinning . The influence on cinnamaldehyde in the bark was minor, but was much greater in the branches and leaves .
Physical and Chemical Properties Analysis
Cassia oil’s main chemical components are cinnamaldehyde, cinnamyl acetate, cinnamic acid, and coumarin, each contributing to the oil’s distinctive aroma and therapeutic properties .
Scientific Research Applications
Antioxidant Properties
Cassia essential oil has been shown to exhibit antioxidant effects. A study highlighted its effectiveness in reducing oxidation in deep-fried beef during the frying process. The optimum conditions for this antioxidant effect were identified, demonstrating the potential of cassia oil in food preservation and processing (Du & Li, 2008).
Physicochemical Analysis
Research on the physicochemical properties of Cassia species seeds, including their oil content, provided insights into their potential applications in traditional medicine. This study contributes to understanding the scientific basis of their use in traditional practices (Deshmukh & Deshmukh, 2022).
Hypouricemic Effects
Cassia oil has been found to have significant effects on serum and hepatic uric acid levels in mice. Its inhibitory actions against liver enzymes involved in urate production suggest potential therapeutic applications for conditions related to hyperuricemia (Zhao et al., 2006).
Antimicrobial Applications
The antibacterial and antifungal properties of cassia oil have been demonstrated, notably against human pathogens like Escherichia coli and plant pathogens such as Botrytis cinerea. This suggests its potential as a natural alternative to synthetic chemicals for controlling pathogens in food products like strawberries (El-Mogy & Alsanius, 2012).
Essential Oil Composition and Yield
The composition and yield of essential oils from cassia leaves have been studied, revealing variations depending on the developmental stages of the leaves. This research is significant for optimizing the harvest and utilization of cassia resources (Li et al., 2013).
Anti-inflammatory Effects
Cassia leaf oil has been investigated for its anti-inflammatory effects, particularly its impact on pro-inflammatory and anti-inflammatory mediators in cells. This research enhances the understanding of cassia oil's potential therapeutic applications in inflammation-related conditions (Pannee et al., 2014).
Solvent Applications
Cassia oil's efficacy as a solvent substitute for rotenone emulsifiable concentrates has been studied. Its synergistic effects with rotenone suggest its potential in pest management, offering an eco-friendly alternative to traditional solvents (Wen et al., 2013).
Antibacterial Phytochemicals
GC-MS analysis of Cassia sophera Linn oils revealed various chemical constituents with considerable antibacterial activity, indicating potential applications in developing new antimicrobial agents (Jash et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The global cassia essential oil market is being aided by the growth of the essential oil market, which reached a volume of 223.72 thousand metric tons in 2023 and expected to grow at a CAGR of 8% in the forecast period of 2024-2032 . The rising demand for essential oils is the primary factor driving the growth of the cassia essential oil industry .
Properties
IUPAC Name |
2-methoxy-4-prop-2-enylphenol;[(E)-prop-1-enyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2.C9H10/c1-3-4-8-5-6-9(11)10(7-8)12-2;1-2-6-9-7-4-3-5-8-9/h3,5-7,11H,1,4H2,2H3;2-8H,1H3/b;6-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTRXPUEIZZFGE-RPPWHJSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=CC=C1.COC1=C(C=CC(=C1)CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC=CC=C1.COC1=C(C=CC(=C1)CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Yellow or brown liquid; Darkened and thickened by exposure to air; [Merck Index] Yellow to yellow-brown oily liquid with a sweet woody odor; [Good Scents MSDS] | |
Record name | Cassia oil | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cassia oil | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13035 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
1 volume in 3 volumes of 70% ethanol at 20 °C (Cassia oil); 1 volume in 2 volumes of 70% ethanol at 20 °C (Cinnamon leaf oil); 1 volume in at least 3 volumes of 70% ethanol (Cinnamon bark oil), Slightly soluble in water | |
Record name | OIL OF CINNAMON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1936 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.052-1.070 at 20/20 °C (Cassia oil); 1.037-1.053 at 20/20 °C (Cinnamon leaf oil); 1.010-1.030 at 25/25 °C (Cinnamon bark oil) | |
Record name | OIL OF CINNAMON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1936 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
8007-80-5 | |
Record name | Cassia oil | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oils, cassia | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.785 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OIL OF CINNAMON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1936 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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